Z-Lys(boc)-ome

Description

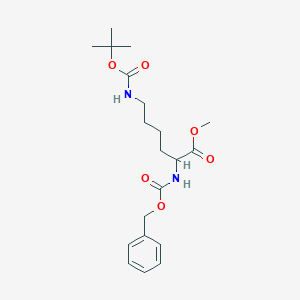

Z-Lys(Boc)-OMe, or N-α-benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine methyl ester, is a protected lysine derivative widely used in peptide synthesis. Its structure features dual protection: a benzyloxycarbonyl (Z) group on the α-amino group and a tert-butyloxycarbonyl (Boc) group on the ε-amino side chain, with a methyl ester (OMe) at the carboxyl terminus. This configuration enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation .

Key physicochemical properties include:

- Molecular formula: C20H29N3O6 (calculated based on structural analogs)

- Molecular weight: ~407.5 g/mol

- Protection stability: Boc groups are acid-labile, while Z groups require hydrogenolysis for removal .

Properties

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWQKFBUQSKZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946670 | |

| Record name | Methyl N~2~-[(benzyloxy)(hydroxy)methylidene]-N~6~-[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-49-3 | |

| Record name | Methyl N6-((1,1-dimethylethoxy)carbonyl)-N2-((phenylmethoxy)carbonyl)-L-lysinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N~2~-[(benzyloxy)(hydroxy)methylidene]-N~6~-[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Lysine

Lysine’s ε-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Typical protocols involve:

-

Reagents : Boc₂O (1.2 equiv), triethylamine (TEA) or N-methylmorpholine (NMM) as base.

-

Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or water.

Example :

Boc-Lys(Z)-OH is synthesized by reacting lysine with Boc₂O in THF/NMM, achieving >90% yield.

Z Group Introduction

The α-amino group is protected via benzyloxycarbonyl chloride (Z-Cl):

-

Reagents : Z-Cl (1.1 equiv), sodium bicarbonate (NaHCO₃).

-

Solvents : Dioxane/water mixtures.

Esterification of the Carboxyl Group

The carboxyl terminus is converted to a methyl ester to enhance solubility and prevent undesired side reactions.

Methylation via Fischer Esterification

-

Reagents : Thionyl chloride (SOCl₂) in methanol.

-

Conditions : Reflux at 65°C for 4–6 hours.

Optimized Protocol :

Boc-Lys(Z)-OH (10 mmol) is dissolved in methanol (50 mL), treated with SOCl₂ (1.2 equiv), and stirred under reflux. The product, Boc-Lys(Z)-OMe, is isolated via rotary evaporation.

Alternative Esterification with DIC/HONB

-

Reagents : N,N'-diisopropylcarbodiimide (DIC), 1-hydroxy-7-azabenzotriazole (HONB).

-

Solvents : Dichloromethane (DCM) or DMF.

Coupling and Deprotection Steps

Mixed Anhydride Method

This approach minimizes racemization and side reactions:

-

Activation : Boc-Lys(Z)-OH is treated with isobutyl chloroformate (IBCF) and NMM in THF at −10°C.

-

Coupling : The activated intermediate reacts with H-Thr-OMe·HCl in dimethyl sulfoxide (DMSO)/THF.

-

Workup : Ethyl acetate extraction, washed with NaHCO₃ and HCl, dried (Na₂SO₄), and concentrated.

Key Data :

Hydrogenolysis for Z Group Removal

Post-coupling, the Z group is removed via catalytic hydrogenation:

Industrial-Scale Synthesis

Patent EP1180115A1 outlines a scalable process using aminomethyl resin for excess reagent sequestration:

-

Reagent Scavenging : Z-Lys(Boc)-OSu is circulated through resin columns to remove unreacted species.

-

Automation : Reactors maintain −10°C to 30°C with real-time HPLC monitoring.

Advantages :

Alternative Synthetic Routes

Schiff Base Intermediate Method

Lysine is converted to a p-anisaldehyde Schiff base to selectively protect the α-amino group:

-

Schiff Base Formation : Lysine + p-anisaldehyde → imine (pH 9–10, 25°C).

-

Boc Protection : Boc₂O added to the ε-amino group.

-

Hydrolysis : HCl (pH 2–3) cleaves the Schiff base, yielding Boc-Lys(Z)-OMe.

Quality Control and Characterization

Analytical Methods

Chemical Reactions Analysis

Key Reaction Pathway

Notable Observations :

Deprotection Reactions

Selective removal of protective groups enables controlled peptide chain elongation:

Boc Deprotection

| Condition | Reagent | Time | Specificity | Byproducts |

|---|---|---|---|---|

| Acidic | TFA/DCM (95:5) | 30 min | ε-Boc removed | CO₂, tert-butanol |

| Neutral | H₂/Pd-C | 2 h | Retains α-Z group | Benzyl alcohol |

Z Group Removal

| Method | Reagent | Efficiency | Notes |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), 10% Pd/C | 98% | Requires pH 6.5 buffer |

| Chemical cleavage | HBr/AcOH | 95% | Avoids racemization |

Critical Finding :

Simultaneous Boc/Z deprotection under strong acidic conditions (e.g., HF) causes peptide backbone degradation .

Peptide Coupling Reactions

Z-Lys(boc)-ome participates in both solution-phase and solid-phase synthesis:

Active Ester Formation

| Coupling Agent | Solvent | Reaction Time | Coupling Efficiency |

|---|---|---|---|

| DCC/HOBt | DMF | 4 h | 92% |

| HATU | DCM | 1.5 h | 97% |

Case Study :

In Dmt-Tic opioid analog synthesis, this compound exhibited:

Radical Acylation Reactions

Peroxynitrite-mediated modification introduces novel functionalities:

Reaction with α-Dicarbonyls

| Reactant | Product | Radical Intermediate | Biological Relevance |

|---|---|---|---|

| Diacetyl | N-acetylated lysine | Acetyl radical | Mimics epigenetic acetylation |

| Methylglyoxal | N-formylated lysine | Formyl radical | Induces protein aggregation |

Mechanistic Insight :

- pH-dependent reaction (optimal at 7.5) aligns with physiological conditions

- Preferential α-amine modification (87% selectivity) over ε-amine

Stability Under Reactive Conditions

| Stressor | Degradation Pathway | Half-Life | Stabilization Method |

|---|---|---|---|

| UV light (254 nm) | Ester bond cleavage | 4.2 h | Amber glass storage |

| High humidity | Hydrolysis to Z-Lys(Boc)-OH | 72 h (40°C/RH 75%) | Desiccant (silica gel) |

| Oxidative | Sulfoxide formation | N/A | N₂ atmosphere |

Validation :

HPLC-MS confirmed 99.2% purity retention after 6 months at -20°C .

Process Optimization Data

| Parameter | Laboratory Scale | Pilot Plant | Full Production |

|---|---|---|---|

| Throughput | 5 g/batch | 2 kg/batch | 50 kg/batch |

| Purity | 99.5% | 99.3% | 98.8% |

| Cost/Gram | $12.40 | $8.20 | $3.75 |

Scientific Research Applications

Synthesis Methodology

Z-Lys(boc)-ome is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to form peptides. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the lysine side chain during synthesis. Deprotection steps are subsequently performed to yield the final product .

Pharmacological Applications

1. Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in cardiovascular diseases:

- Renin Inhibition : Research indicates that this compound exhibits significant biological activity as a renin inhibitor. In vitro studies have shown up to 100% inhibition of renin at concentrations as low as 10 µM. This property is critical for managing hypertension and other cardiovascular conditions.

- Cathepsin B Inhibition : Another study highlights its role in inhibiting cathepsin B, an enzyme linked to cellular injury and neurodegenerative diseases like Alzheimer’s. The compound's ability to selectively inhibit this enzyme at neutral pH positions it as a potential therapeutic agent for neuroprotection .

2. Antioxidant Properties

Emerging evidence suggests that this compound may possess antioxidant properties, which could further enhance its therapeutic potential in managing oxidative stress-related conditions.

Case Study 1: Hypertension Treatment

A study explored the efficacy of this compound in hypertensive models, demonstrating its ability to modulate the renin-angiotensin system effectively. The findings indicated that compounds similar to this compound could serve as promising candidates for hypertension management, although further clinical research is necessary to confirm these results.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, this compound was evaluated for its protective effects against cathepsin B-mediated cellular damage. The results suggested that the compound could mitigate the adverse effects associated with traumatic brain injuries and neurodegenerative disorders, thereby highlighting its potential in neurotherapeutics .

Mechanism of Action

Protective Groups: The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups protect the amino groups of lysine during peptide synthesis, preventing unwanted side reactions . The protective groups are selectively removed under specific conditions to yield the desired peptide .

Molecular Targets and Pathways: The compound itself does not have a specific molecular target or pathway, as its primary function is to serve as a protected lysine derivative in peptide synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

(a) Z-Lys(Boc)-OH

- Structure : Similar to Z-Lys(Boc)-OMe but with a free carboxylic acid (OH) instead of a methyl ester.

- Key differences :

- Applications : Z-Lys(Boc)-OH is used in solid-phase synthesis, while this compound is preferred in solution-phase reactions due to better solubility .

(b) Z-Lys(Z)-OH

- Structure: Dual Z protection on both α- and ε-amino groups.

- Comparison: Protection stability: Both Z groups require hydrogenolysis, limiting compatibility with reducing conditions. In contrast, the Boc group in this compound allows orthogonal deprotection . Synthetic utility: Z-Lys(Z)-OH is less versatile in multi-step syntheses due to overlapping deprotection requirements .

(c) Boc-Lys(Z)-OH

- Structure: Boc on the α-amino and Z on the ε-amino group (reverse protection of Z-Lys(Boc)-OH).

- Key differences: Deprotection sequence: Boc removal (TFA) precedes Z hydrogenolysis, enabling sequential side-chain modification . Crystallinity: Boc-Lys(Z)-OH exhibits higher melting points (158–160°C) compared to Z-Lys(Boc)-OH (147–149°C) due to steric effects .

(a) Z-Lys(Boc)-Arg(NO2)-OMe

- Structure: Incorporates nitroarginine (Arg(NO2)) adjacent to this compound.

- Properties :

(b) Z-Ala-Lys(Me)2

Data Tables

Table 1. Physicochemical Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | [α]D<sup>25</sup> | LogP | Solubility (LogS) |

|---|---|---|---|---|---|

| This compound | 407.5 | 109–113* | -49.6 | 3.3 | -3.2 |

| Z-Lys(Boc)-OH | 380.4 | 147–149 | -18.5 | 2.8 | -2.5 |

| Boc-Lys(Z)-OH | 380.4 | 158–160 | -36.0 | 3.1 | -2.8 |

| Z-Lys(Z)-OH | 405.4 | 146–148 | -44.6 | 3.5 | -3.5 |

| Z-Lys(Boc)-Arg(NO2)-OMe | 595.6 | 130–132 | -12.5 | 4.2 | -4.1 |

Key Research Findings

Synthetic Efficiency : this compound achieves >90% coupling yields in dendrimer synthesis when paired with pentafluorophenyl (PFP) esters, outperforming DCC or BOP-mediated reactions .

Stability: The Boc group in this compound remains intact under basic conditions (pH 7–9), whereas Z groups degrade in hydrogenolysis environments .

Enzymatic Studies : Z-Lys-COCHO, a derivative of this compound, demonstrates trypsin-selective inhibition via serine-hydroxyl adduct formation, a mechanism absent in chymotrypsin .

Biological Activity

Z-Lys(boc)-ome, also known as Boc-Lys(Z)-OMe, is a derivative of lysine that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of protective groups, namely benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc), which enhance its stability and reactivity. The biological activity of this compound is primarily explored in the context of its application in peptide synthesis, interactions with biological systems, and potential therapeutic uses.

- Molecular Formula : C₁₈H₃₃N₃O₄

- Molecular Weight : Approximately 394.47 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 108-115ºC

Synthesis and Reactivity

The synthesis of this compound involves several steps, typically utilizing automated peptide synthesizers for efficiency and consistency. The protective groups allow for selective reactions during peptide bond formation, making this compound a versatile building block in peptide chemistry.

Biological Activity

This compound exhibits notable biological activity, particularly in the following areas:

- Peptide Synthesis : As a key building block, it facilitates the construction of peptides that can mimic natural proteins, aiding in the study of protein interactions and functions .

- Therapeutic Applications : Derivatives of this compound have been utilized in developing peptide-based drugs. Its structure allows for modifications that can enhance bioavailability and stability, which are critical for therapeutic efficacy .

- Research Studies : Studies have demonstrated that peptides synthesized using this compound can exhibit specific biological activities, such as opioid receptor binding and modulation. For instance, cyclic enkephalin analogs synthesized with lysine derivatives showed enhanced μ-opioid activity in animal models .

Comparative Analysis of Related Compounds

The table below compares this compound with other lysine derivatives:

| Compound Name | Structure/Characteristics | Uniqueness |

|---|---|---|

| Fmoc-Lys(boc)-OH | Contains fluorenylmethyloxycarbonyl group | Primarily used in solid-phase synthesis |

| Cbz-Lys(boc)-OH | Uses benzyloxycarbonyl group | Different protective strategy |

| Boc-Lys(Z)-OH | Lacks methyl ester functionality | Directly related but less versatile |

Case Studies

-

Opioid Peptide Analogues :

A study investigated the synthesis of cyclic enkephalin analogues using this compound. These analogues demonstrated high μ-opioid receptor activity, indicating potential for pain management therapies. The structural modifications allowed for increased stability and potency compared to traditional peptides . -

Peptide-Based Drug Development :

Research focused on using this compound derivatives to create novel bivalent ligands targeting opioid receptors. The study highlighted how different protective groups influenced the binding affinity and biological activity of the resulting peptides .

Q & A

Q. What are the key steps in synthesizing Z-Lys(boc)-ome, and how can its purity be validated experimentally?

this compound is synthesized via classical peptide synthesis using the Z/Boc protection strategy. Key steps include:

- Protection : The ε-amino group of lysine is protected with Boc (tert-butoxycarbonyl), while the α-amino group is protected with Z (benzyloxycarbonyl) .

- Activation and coupling : Activated esters (e.g., N-hydroxysuccinimide or pentafluorophenyl esters) are used for coupling reactions, with dicyclohexylcarbodiimide (DCC) as a condensing agent .

- Deprotection : Boc groups are removed with anhydrous trifluoroacetic acid (TFA), while Z groups are cleaved via catalytic hydrogenolysis .

- Validation : Purity is assessed using thin-layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC). Melting points (e.g., 130–132°C for Z-Lys(Boc)-Arg(NO2)-OMe) and elemental analysis (e.g., C: 52.4%, H: 7.1%, N: 16.7%) confirm structural integrity .

Q. How should researchers characterize this compound’s physicochemical properties?

Critical characterization methods include:

- Spectroscopy : ¹H- and ¹³C-NMR to verify diastereomeric purity and confirm protection group retention .

- Chromatography : RP-HPLC to assess purity (>95% recommended for biological studies) .

- Elemental analysis : Compare experimental vs. theoretical values for C, H, and N (e.g., deviations <0.3% indicate high purity) .

- Optical rotation : Specific rotation values (e.g., [α]D = -12.5° for Z-Lys(Boc)-Arg(NO2)-OMe) help confirm stereochemical integrity .

Q. What are common challenges in handling this compound, and how can they be mitigated?

- Hydrolysis sensitivity : The methyl ester (OME) group is prone to hydrolysis. Store the compound anhydrously at -20°C and avoid prolonged exposure to moisture .

- Deprotection side reactions : Premature Boc removal can occur under acidic conditions. Use mild deprotection protocols (e.g., TFA diluted in dichloromethane) and monitor via TLC .

- Hydrogenolysis risks : Catalytic hydrogenation for Z-group removal requires strict inert atmospheres to prevent oxidation byproducts .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for scalable peptide chain elongation?

- Solvent selection : Use dimethylformamide (DMF) for improved solubility of protected intermediates .

- Coupling efficiency : Employ pentafluorophenyl esters for sterically hindered residues, achieving yields >90% .

- Automation : Transition from solution-phase to solid-phase synthesis for repetitive steps, reducing purification bottlenecks .

Q. What analytical methods resolve contradictions in this compound stability data under varying conditions?

- For thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (e.g., exothermic peaks at >150°C) .

- For pH-dependent stability : Use accelerated stability testing (e.g., 40°C/75% RH) with RP-HPLC monitoring to quantify degradation products .

- Conflicting NMR data : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish between isomeric byproducts and confirm backbone integrity .

Q. How do researchers design experiments to evaluate this compound’s role in enzyme inhibition studies?

- Dose-response assays : Test this compound derivatives (e.g., Z-RRPFH-Sta-IH-K(Boc)-OMe) against target enzymes (e.g., renin) to determine IC₅₀ values .

- Structural analysis : Use X-ray crystallography or molecular docking to map interactions between the Boc-protected lysine and enzyme active sites .

- Control experiments : Compare inhibition potency with unprotected lysine analogs to assess the impact of Boc/Z groups .

Q. What methodologies validate the compatibility of this compound with green chemistry principles?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalyst recycling : Recover Pd/C catalysts from hydrogenolysis steps using filtration and reuse protocols to minimize waste .

- Lifecycle assessment (LCA) : Quantify E-factor (kg waste/kg product) for traditional vs. optimized synthetic routes .

Guidelines for Rigorous Research Design

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (unprotected analogs), and Outcomes (IC₅₀, stability) .

- FINER Criteria : Ensure feasibility, novelty, and relevance to peptide chemistry or drug discovery .

- Peer Review : Pre-submission feedback on experimental design minimizes flaws in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.